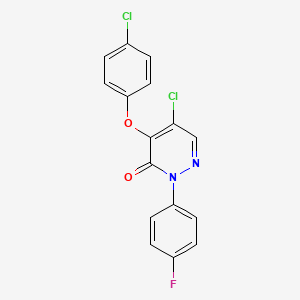
5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone (CPCFPP) is a synthetic compound consisting of two aromatic rings and a pyridazinone core. It is a yellow crystalline solid that is insoluble in water and has a molecular weight of 340.48 g/mol. CPCFPP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied extensively for its potential applications in various fields such as medical, agricultural, and environmental sciences.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Properties
Research has shown that derivatives of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone exhibit significant biological activities, including anticancer and antiangiogenic effects. Kamble et al. (2015) synthesized new derivatives that showed inhibitory activity on various human cancer cell lines and potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression (Kamble et al., 2015). This suggests a potential application in cancer therapy by targeting both cancer cell viability and the angiogenic processes essential for tumor growth.
Antioxidant Activity
In addition to their anticancer properties, some derivatives of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone have been identified as potent antioxidants. Mehvish and Kumar (2022) synthesized a series of derivatives and demonstrated their antioxidant activity through in-vitro assays, showing the potential of these compounds in combating oxidative stress (Mehvish & Kumar, 2022).
Photophysical Properties
The photophysical properties of 5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone derivatives have been explored, revealing insights into their solvatochromic behavior and the effect of solvent polarity on their absorption and emission spectra. Desai et al. (2017) focused on a novel derivative, analyzing its ground and excited state dipole moments and demonstrating its potential for various applications in the field of photophysics (Desai et al., 2017).
Synthesis Methods
The development of novel synthesis methods for fluoropyridazinones highlights the chemical versatility and potential industrial applications of these compounds. Pei and Yang (2010) presented a method for obtaining 4-chloro-5-fluoro-2-aryl-3(2H)-pyridazinones, showcasing the utility of these compounds in various chemical syntheses and potential pharmaceutical applications (Pei & Yang, 2010).
Biochemical Studies
Studies on pyridazinone derivatives extend into biochemical investigations, including their role in inhibiting carotenoid synthesis and their impact on plant physiology. Research by Bartels and Watson (1978) on herbicide action revealed that certain pyridazinone derivatives can inhibit carotenoid synthesis in plants, pointing towards their application in agricultural science and weed management (Bartels & Watson, 1978).
Eigenschaften
IUPAC Name |
5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O2/c17-10-1-7-13(8-2-10)23-15-14(18)9-20-21(16(15)22)12-5-3-11(19)4-6-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDCWRJVPHYYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-(4-chlorophenoxy)-2-(4-fluorophenyl)-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2591184.png)

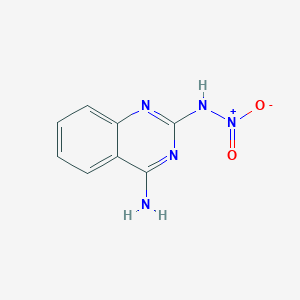

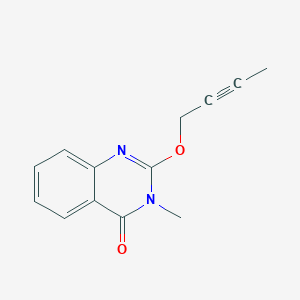
![N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide](/img/structure/B2591193.png)
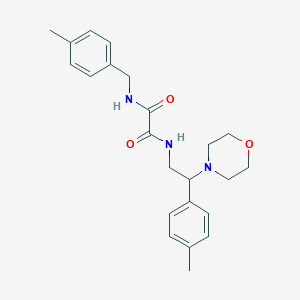
![5-(4-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591195.png)
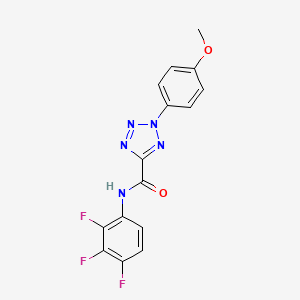




![3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591206.png)